Metoprolol-D7 Hydrochloride is a deuterated derivative of Metoprolol, which is a selective beta-1 adrenergic receptor blocker widely used in clinical settings for managing cardiovascular conditions such as hypertension and heart failure. The deuteration process replaces hydrogen atoms with deuterium, enhancing the compound's stability and allowing for more precise tracking in pharmacokinetic studies. This compound is primarily utilized in scientific research to investigate the pharmacodynamics and pharmacokinetics of Metoprolol, providing insights into its metabolic pathways and biological effects .
Metoprolol-D7 Hydrochloride is synthesized from Metoprolol through a deuteration process. The compound is commercially available from various suppliers, including BenchChem, LGC Standards, and MedChemExpress, among others. It is classified as a stable isotope-labeled compound, which is essential for analytical chemistry applications .
The synthesis of Metoprolol-D7 Hydrochloride involves the deuteration of Metoprolol, typically achieved through hydrogen-deuterium exchange reactions. This can be conducted using various deuterating agents under controlled conditions to ensure selective substitution of hydrogen with deuterium.
Metoprolol-D7 Hydrochloride has a complex molecular structure characterized by its beta-blocking activity:
Metoprolol-D7 Hydrochloride can undergo several chemical reactions:
The reactions yield various metabolites and derivatives that are crucial for studying the pharmacological properties of Metoprolol-D7 Hydrochloride.
Metoprolol-D7 Hydrochloride functions primarily as a selective beta-1 adrenergic receptor antagonist:
The blockade leads to decreased cyclic adenosine monophosphate (cAMP) production, which results in reduced heart rate and myocardial contractility. This mechanism is vital for managing conditions like hypertension and heart failure .
Metoprolol undergoes significant first-pass hepatic metabolism with approximately 50% of the administered dose being metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4.
Metoprolol-D7 Hydrochloride has several significant scientific applications:
This compound serves as a valuable tool in both research and clinical settings, providing insights into drug action mechanisms and improving therapeutic strategies for cardiovascular diseases.
Metoprolol-D7 hydrochloride is a chemically modified isotopologue of the β1-selective adrenergic receptor antagonist metoprolol, where seven hydrogen atoms (H) are replaced by deuterium (D) at specific molecular positions. The substitution occurs predominantly at the methoxyethyl group and isopropyl moiety of the parent compound, yielding the molecular formula C₁₅H₁₈D₇NO₃·HCl and a molecular weight of 310.87 g/mol [2] [4] [8]. This strategic deuteration minimizes alterations to the pharmacophore region responsible for β1-receptor binding while introducing measurable isotopic mass differences critical for analytical detection [6]. In pharmacological research, it serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its near-identical chemical behavior to non-deuterated metoprolol, coupled with a distinct +7 Da mass shift. This enables precise quantification of metoprolol enantiomers in biological matrices like human plasma, minimizing matrix effects and improving analytical accuracy [5] [8].
Table 1: Structural Characteristics of Metoprolol-D7 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₈D₇NO₃·HCl |
Molecular Weight | 310.87 g/mol |
Deuterium Positions | Methoxyethyl group, isopropyl moiety |
Key Chemical Feature | Retention of (R)- or (S)-enantiomeric configuration |
Primary Research Use | Internal standard for LC-MS/MS bioanalysis |
The development of deuterated β-blockers emerged from the need to overcome analytical challenges in quantifying stereoselective drug metabolism and pharmacokinetics. Early methods for metoprolol analysis relied on chiral stationary phases or derivatization with chiral reagents, which faced limitations in sensitivity, reproducibility, and throughput [5]. The introduction of deuterated internal standards like metoprolol-D7 hydrochloride in the late 1990s–early 2000s revolutionized bioanalytical workflows by enabling:
The pivotal MERIT-HF trial (1997–1999), which established metoprolol’s efficacy in heart failure, underscored the need for precise drug monitoring and accelerated deuterated standard adoption [1]. Subsequent innovations included chiral Lux Amylose-2 columns for enantiomer separation and validated methods covering linear ranges of 0.5–500 ng/mL in human plasma [5].
Table 2: Evolution of Analytical Methods for Metoprolol
Era | Methodology | Limitations | Deuterated Standard Impact |
---|---|---|---|
Pre-2000 | HPLC-fluorescence/UV | Low sensitivity, long run times (>30 min) | Not yet applied |
2000–2010 | Chiral GC-MS | Complex derivatization required | Early adoption of D3/D6 analogs |
2010–Present | LC-MS/MS with chiral columns | Matrix effects in plasma | Metoprolol-D7 enables 94% recovery, 5% RSD precision |
Deuterium labeling in metoprolol-D7 hydrochloride introduces kinetic isotope effects (KIEs) that subtly alter metabolic pathways without compromising receptor binding. These effects are leveraged to study:
Table 3: Pharmacokinetic Parameters Influenced by Deuteration
Parameter | Metoprolol | (R)-Metoprolol-D7 | Pharmacological Implication |
---|---|---|---|
Half-life (t₁/₂) | 3–7 hours | 8–12 hours | Extended exposure monitoring window |
Bioavailability | 50% | 65% | Reduced first-pass metabolism impact |
CYP2D6 Affinity | High (S-enantiomer) | Reduced | Lower drug-drug interaction risk |
Plasma Concentration (CYP2D6 PMs) | Baseline | 3.2x higher | Insights into pharmacogenetic variability |
Deuterated isotopologues like metoprolol-D7 hydrochloride thus serve as indispensable tools for elucidating hepatic clearance mechanisms, enantiomer-specific bioavailability, and metabolic phenotyping in preclinical and clinical pharmacology [2] [6]. Their role extends beyond analytics to informing deuterated drug design, where strategic deuteration can optimize pharmacokinetic profiles—a paradigm explored in drugs like deutetrabenazine [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0